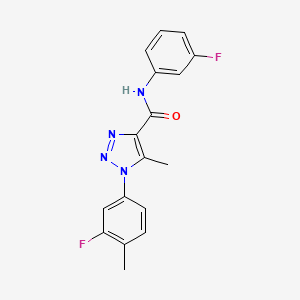

1-(3-fluoro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound (ID: E141-1176) is a triazole-carboxamide derivative with a molecular formula of C₁₇H₁₄F₂N₄O and a molecular weight of 328.32 g/mol . Its structure features a 1,2,3-triazole core substituted with a 3-fluoro-4-methylphenyl group at position 1 and a 3-fluorophenyl carboxamide at position 2. Key physicochemical properties include a logP of 3.68, indicating moderate lipophilicity, and a polar surface area of 50.173 Ų, suggesting moderate solubility . The compound is achiral, and its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as seen in related triazole derivatives .

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-10-6-7-14(9-15(10)19)23-11(2)16(21-22-23)17(24)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCJRNNCLIYMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-fluoro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (often referred to as triazole derivative ) belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.34 g/mol. Its structure features a triazole ring, which is pivotal for its biological activity. The presence of fluorine and methyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have shown significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways, leading to DNA damage and cell cycle arrest. It has been shown to reduce mitochondrial membrane potential and induce morphological changes characteristic of apoptosis in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Studies indicate that:

- Fluorine Substitution : The introduction of fluorine atoms at specific positions enhances the compound's potency by increasing electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes.

- Methyl Groups : Methyl substitutions on the phenyl rings are associated with improved cytotoxicity due to increased hydrophobic interactions with cellular membranes .

Study 1: Antiproliferative Effects on Leukemia Cells

In a notable study, the triazole derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin against leukemia cell lines such as K-562 and HL-60. The compound induced significant morphological changes indicative of apoptosis, including chromatin condensation and formation of apoptotic bodies .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound interacts with key proteins involved in apoptosis regulation. Molecular dynamics simulations demonstrated that it primarily binds through hydrophobic contacts with proteins like Bcl-2, which plays a critical role in regulating cell death pathways .

Table: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | K-562 | 1.61 ± 0.92 | Induces apoptosis via mitochondrial pathway |

| Anticancer | HL-60 | 1.98 ± 1.22 | DNA fragmentation and membrane blebbing |

| Cytotoxicity | Jurkat T-cells | < Doxorubicin | Interaction with Bcl-2 protein |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

(a) 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Structural difference : The 3-fluoro-4-methylphenyl group in E141-1176 is replaced with a 4-ethoxyphenyl moiety.

- Impact: The ethoxy group increases electron-donating character and lipophilicity (predicted logP ~3.8–4.0) compared to the fluoro-methyl group in E141-1175.

(b) 1-(2-Bromophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (E141-1148)

- Structural difference : A 2-bromophenyl substituent replaces the 3-fluoro-4-methylphenyl group.

- Impact : Bromine’s larger atomic radius and higher molecular weight (392.2 g/mol vs. 328.32 g/mol for E141-1176) may alter steric interactions in target binding. The electron-withdrawing bromine could also reduce electron density on the triazole core, affecting reactivity .

(c) N-(3,4-Dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Structural difference : The 3-fluorophenyl carboxamide is replaced with a 3,4-dimethylphenyl group.

- Impact : The dimethyl substitution enhances hydrophobicity (logP ~4.0) and may improve binding to hydrophobic pockets in biological targets. However, steric hindrance from methyl groups could reduce binding affinity compared to the smaller fluorine substituent in E141-1176 .

Physicochemical and Pharmacokinetic Properties

| Compound ID | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Substituents |

|---|---|---|---|---|

| E141-1176 (Target Compound) | 328.32 | 3.68 | 50.17 | 3-Fluoro-4-methylphenyl, 3-Fluorophenyl |

| 1-(4-Ethoxyphenyl) derivative | ~340 | ~3.8 | ~50 | 4-Ethoxyphenyl, 3-Fluorophenyl |

| E141-1148 (2-Bromophenyl) | 392.20 | ~4.2 | 50.17 | 2-Bromophenyl, 3-Fluorophenyl |

| N-(3,4-Dimethylphenyl) | ~342 | ~4.0 | ~45 | 3-Fluoro-4-methylphenyl, 3,4-Dimethylphenyl |

- Key trends :

- Bromine and ethoxy groups increase molecular weight and logP compared to fluorine or methyl substituents.

- Polar surface areas remain similar (~45–50 Ų), suggesting comparable solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.